molecular formula C29H29FN2O5S B13819485 3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole

3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole

Cat. No.: B13819485
M. Wt: 536.6 g/mol
InChI Key: SVNMZHDPWSXYCH-UHFFFAOYSA-N
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Description

3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole is a complex organic compound with a unique structure that includes fluorine, methoxy, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole typically involves multiple steps, including nucleophilic aromatic substitution and coupling reactions. The starting materials often include fluorinated aromatic compounds and pyrazole derivatives. Reaction conditions may involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated and methoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-phenoxybenzaldehyde
  • 2-Fluoro-4-methylaniline
  • Methyl 4-chloro-2-fluorobenzoate

Uniqueness

3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H29FN2O5S

Molecular Weight

536.6 g/mol

IUPAC Name

3-[[5-fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole

InChI

InChI=1S/C29H29FN2O5S/c1-35-29(14-16-36-17-15-29)26-13-8-22(30)18-28(26)37-20-23-19-27(21-6-4-3-5-7-21)32(31-23)24-9-11-25(12-10-24)38(2,33)34/h3-13,18-19H,14-17,20H2,1-2H3

InChI Key

SVNMZHDPWSXYCH-UHFFFAOYSA-N

Canonical SMILES

COC1(CCOCC1)C2=C(C=C(C=C2)F)OCC3=NN(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)S(=O)(=O)C

Origin of Product

United States

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